

# Long-Term Administration Protocol of Cevimeline in Rats: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cevimeline

Cat. No.: B10761663

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## Introduction

**Cevimeline** hydrochloride is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[1][2] These receptors are prevalent in exocrine glands, such as salivary and sweat glands.[2][3] Stimulation of M3 receptors is associated with phosphoinositide metabolism.[1] **Cevimeline** is investigated for its potential therapeutic effects in conditions characterized by glandular hypofunction, such as Sjögren's syndrome.[2][3] This document provides detailed application notes and protocols for the long-term administration of **Cevimeline** in rat models, based on findings from preclinical toxicology and efficacy studies.

## Data Presentation

### Table 1: Long-Term Oral Administration Protocols for Cevimeline in Rats

Study Type	Rat Strain	Dosage (mg/kg/day)	Administration Route	Duration	Key Findings/Observations
Carcinogenicity	F-344	100	Oral	Lifetime	Statistically significant increase in the incidence of uterine adenocarcinomas in female rats. No other significant differences in tumor incidence were observed. <a href="#">[4]</a>
Reproductive (Male)	Sprague-Dawley	Up to 45	Oral	63 days prior to and during mating	Did not adversely affect reproductive performance or fertility. <a href="#">[4]</a>
Reproductive (Female)	Sprague-Dawley	Up to 45	Oral	14 days prior to mating through day 7 of gestation	Statistically significantly smaller number of implantations compared to control animals. <a href="#">[4]</a>

**Table 2: Acute Toxicity of Cevimeline in Rats**

Administration Route	Rat Strain	Sex	LD50 (mg/kg)	95% Confidence Interval (mg/kg)
Oral	CrJ: Fisher	Male	122	116.5-128
Intravenous	CrJ: Fisher	Male	49.7	44-55

**Table 3: Pharmacokinetic Parameters of Cevimeline in Rats (Oral Administration)**

Parameter	Single Dose	Repeated Once-Daily Dosing
Tmax (Time to Peak Plasma Concentration)	30 to 60 minutes	Not specified
Elimination Half-life	1 to 2 hours	Not specified
Time to Plasma Steady-State	N/A	After the third dose

## Experimental Protocols

### Long-Term Carcinogenicity Study

Objective: To assess the carcinogenic potential of **Cevimeline** after lifetime oral administration in rats.

Materials:

- **Cevimeline** hydrochloride
- Vehicle (e.g., distilled water)
- F-344 rats (equal numbers of males and females)
- Oral gavage needles
- Standard laboratory animal diet and housing facilities

#### Procedure:

- **Animal Acclimation:** Acclimate F-344 rats to the laboratory environment for at least one week prior to the start of the study.
- **Group Allocation:** Randomly assign animals to a control group (vehicle only) and a treatment group.
- **Dose Preparation:** Prepare a solution of **Cevimeline** hydrochloride in the vehicle at a concentration suitable for administering 100 mg/kg/day.
- **Administration:** Administer the prepared dose or vehicle to the rats via oral gavage once daily for their entire lifespan.
- **Monitoring:**
  - Observe animals daily for clinical signs of toxicity, including but not limited to sedation, convulsions, dyspnea, Straub tail, salivation, lacrimation, mydriasis, and diarrhea.<sup>[1]</sup>
  - Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
- **Necropsy:** At the end of the study or when animals are found moribund, perform a full necropsy.
- **Histopathology:** Collect all major organs and tissues, preserve them in 10% neutral buffered formalin, and process for histopathological examination. Pay special attention to the uterus in female rats.

## Reproductive Toxicology Study (Male Fertility)

**Objective:** To evaluate the effects of long-term **Cevimeline** administration on the reproductive performance and fertility of male rats.

#### Materials:

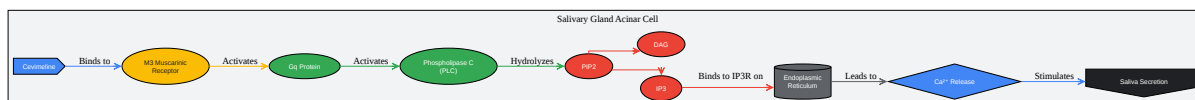
- **Cevimeline** hydrochloride

- Vehicle (e.g., distilled water)
- Sprague-Dawley rats (male and female)
- Oral gavage needles
- Standard laboratory animal diet and housing facilities

#### Procedure:

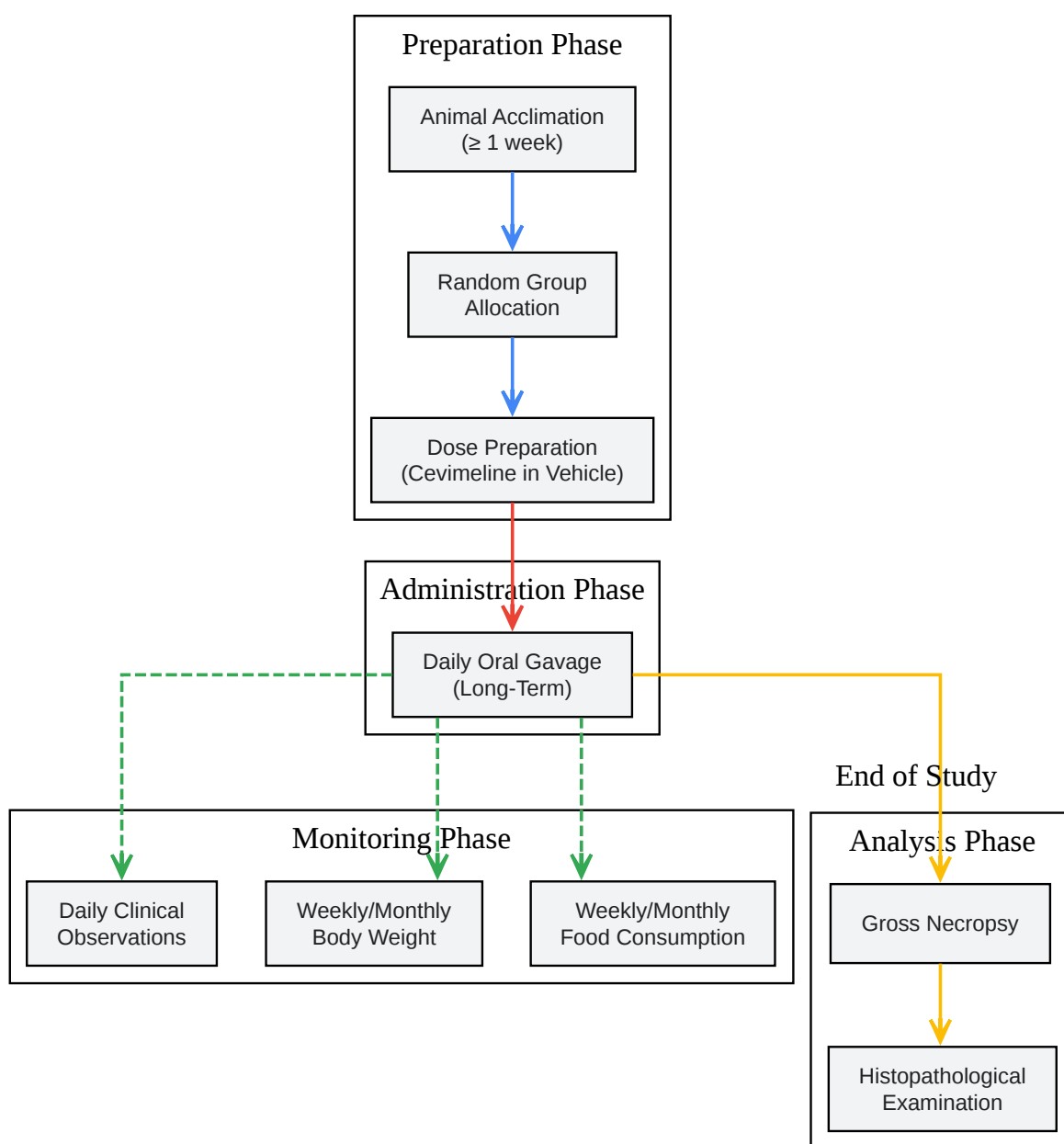
- Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory environment.
- Group Allocation: Assign male rats to a control group and treatment groups receiving various doses up to 45 mg/kg/day.
- Administration: Administer **Cevimeline** or vehicle orally to male rats for 63 consecutive days prior to mating and throughout the mating period.
- Mating: After the 63-day treatment period, cohabitate each male with an untreated, sexually mature female for a designated period.
- Fertility Assessment: Monitor females for evidence of mating (e.g., vaginal plug) and subsequent pregnancy.
- Terminal Procedures: At the end of the mating period, euthanize the male rats. Collect and weigh testes and epididymides. Collect sperm for motility and morphology analysis.

## Visualizations



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Caption: **Cevimeline** signaling pathway in salivary gland cells.



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Caption: Workflow for long-term **Cevimeline** studies in rats.

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